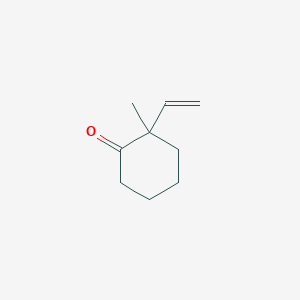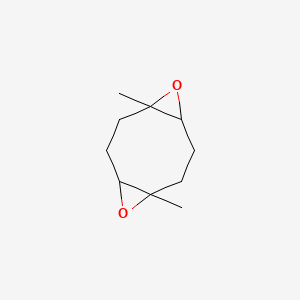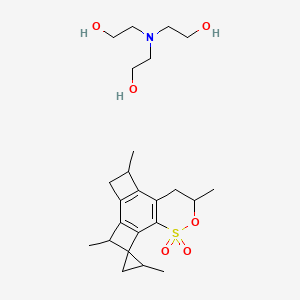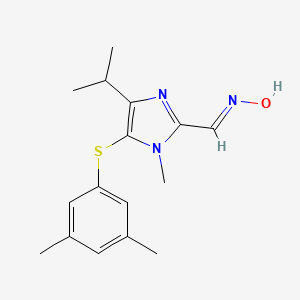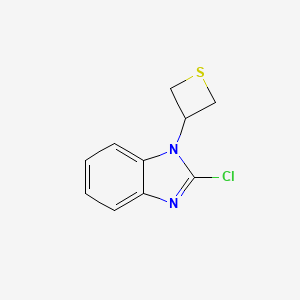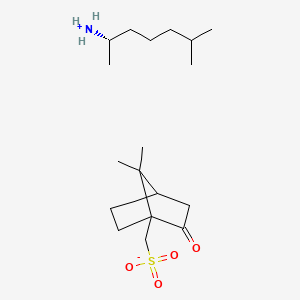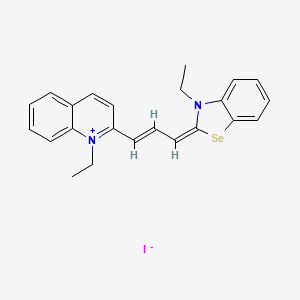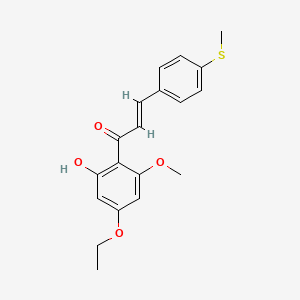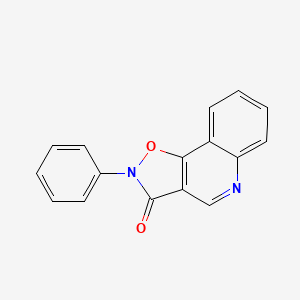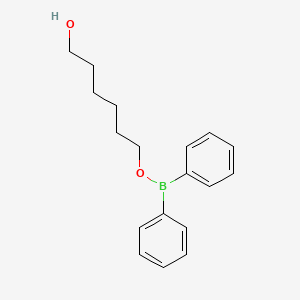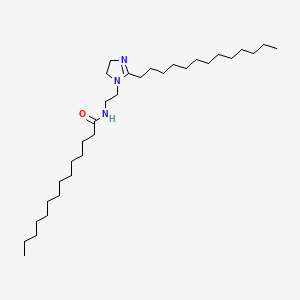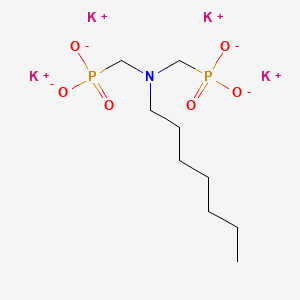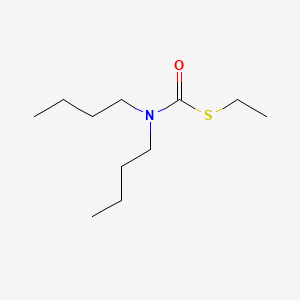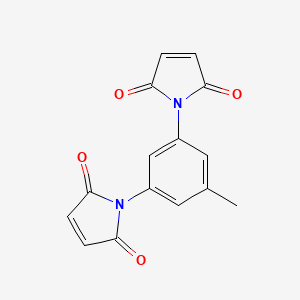
1,1'-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione: is a chemical compound with the molecular formula C15H10N2O4 . It is known for its unique structure, which includes a 5-methyl-1,3-phenylene core linked to two 1H-pyrrole-2,5-dione groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1,3-phenylenediamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-1,3-Phenylene bismaleimide: This compound has a similar structure but lacks the methyl group on the phenylene ring.
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another related compound with a different substitution pattern on the phenylene ring.
Uniqueness
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in various chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
39594-44-0 |
|---|---|
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
1-[3-(2,5-dioxopyrrol-1-yl)-5-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-6-10(16-12(18)2-3-13(16)19)8-11(7-9)17-14(20)4-5-15(17)21/h2-8H,1H3 |
Clé InChI |
VZAIEIIAJMQYPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


